![molecular formula C16H18ClNO2S B2373293 3-[1-(2-Thienyl)-3,4-dihydroisoquinolin-2(1H)-yl]propanoic acid hydrochloride CAS No. 1052538-07-4](/img/structure/B2373293.png)
3-[1-(2-Thienyl)-3,4-dihydroisoquinolin-2(1H)-yl]propanoic acid hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “3-[1-(2-Thienyl)-3,4-dihydroisoquinolin-2(1H)-yl]propanoic acid hydrochloride” is a chemical substance with the CAS Number: 1052538-07-4. Its molecular weight is 323.84 and its IUPAC name is 3- (1- (2-thienyl)-3,4-dihydro-2 (1H)-isoquinolinyl)propanoic acid hydrochloride .
Molecular Structure Analysis
The InChI code for this compound is 1S/C16H17NO2S.ClH/c18-15 (19)8-10-17-9-7-12-4-1-2-5-13 (12)16 (17)14-6-3-11-20-14;/h1-6,11,16H,7-10H2, (H,18,19);1H . This code provides a detailed description of the molecule’s structure, including the arrangement of its atoms and the bonds between them.Physical And Chemical Properties Analysis
This compound has a molecular weight of 323.84 . It is stored at a temperature of 4°C .Scientific Research Applications
Antimicrobial and Antifungal Activities
Research indicates that derivatives of 3-[1-(2-Thienyl)-3,4-dihydroisoquinolin-2(1H)-yl]propanoic acid hydrochloride demonstrate antimicrobial and antifungal properties. Studies have explored the synthesis of these compounds and their effectiveness against various microbial strains. For instance, compounds with 3-spiro-cyclopentyl radicals showed notable activity against Staphylococcus aureus, Escherichia coli, and Candida albicans (Surikova, Mikhailovskii, & Odegova, 2014).
Analytical Methods for Quality Control
The compound's derivatives have been the subject of analytical method development for quality control in pharmaceuticals. This is crucial for ensuring the efficacy and safety of active pharmaceutical ingredients derived from these compounds. One study analyzed methods like 13C NMR-spectroscopy for controlling the quality of these derivatives, highlighting their importance in the pharmaceutical industry (Zubkov et al., 2016).
Influence on Blood Coagulation
Research into the biological effects of these compounds includes studies on their impact on blood coagulation. Some derivatives have been found to act as hemostatics, influencing blood coagulation processes. This suggests potential therapeutic applications in conditions related to blood clotting (Limanskii et al., 2009).
Analgesic and Diuretic Properties
Several derivatives of this compound have been investigated for their analgesic and diuretic properties. This area of research is vital for developing new treatments for pain relief and managing fluid balance in medical conditions (Ukrainets et al., 2013).
Anticancer Activity
Some studies have explored the anticancer potential of derivatives of this compound. Synthesis of specific derivatives and their subsequent screening against various cancer cell lines have shown promising cytotoxic activities. This opens up possibilities for developing new anticancer drugs (Saad & Moustafa, 2011).
Synthesis of Podands
The synthesis of podands, which include fragments of 3,4-dihydroisoquinoline, is another area of research. This has potential applications in the field of supramolecular chemistry, where podands play a crucial role in host-guest chemistry and molecular recognition processes (Shklyaev & Vshivkova, 2014).
properties
IUPAC Name |
3-(1-thiophen-2-yl-3,4-dihydro-1H-isoquinolin-2-yl)propanoic acid;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO2S.ClH/c18-15(19)8-10-17-9-7-12-4-1-2-5-13(12)16(17)14-6-3-11-20-14;/h1-6,11,16H,7-10H2,(H,18,19);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBBPGOHNFUZULD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(C2=CC=CC=C21)C3=CC=CS3)CCC(=O)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClNO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3,4-Diethoxyphenyl)-[2-[(4-nitrophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2373210.png)
![3-{[2-Oxo-2-(4-phenylpiperazin-1-yl)ethyl]thio}-6-pyridin-4-yl[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2373211.png)
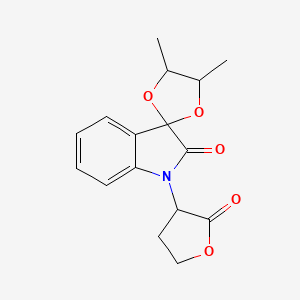
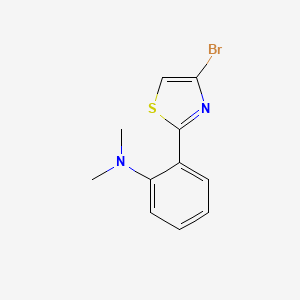
![(4-chlorophenyl){6-fluoro-4-[3-(methylthio)phenyl]-1,1-dioxido-4H-1,4-benzothiazin-2-yl}methanone](/img/structure/B2373215.png)
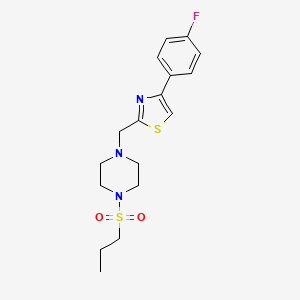
![1-[4-Oxo-3-(2-phenylethyl)quinazolin-2-yl]piperidine-4-carboxamide](/img/structure/B2373220.png)
![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide](/img/structure/B2373221.png)
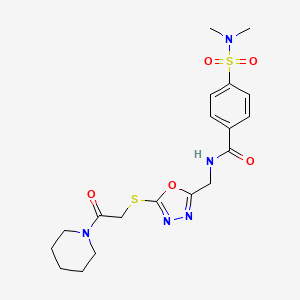
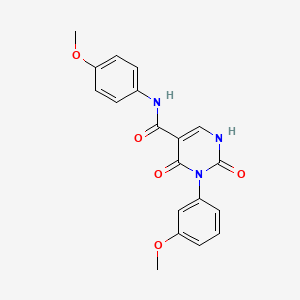
![2-(4-methyl-6-oxopyrimidin-1(6H)-yl)-N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)acetamide](/img/structure/B2373224.png)


![6-Cyclopentyl-2-(3,3-dimethyl-2-oxobutyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2373232.png)